
methyl (2S)-2-chloro-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-chloro-3-phenylpropanoate is an organic compound with the molecular formula C10H11ClO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-chloro-3-phenylpropanoate typically involves the esterification of (2S)-2-chloro-3-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach to ester synthesis .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration.
Major Products:
Substitution: Formation of methyl (2S)-2-hydroxy-3-phenylpropanoate or methyl (2S)-2-amino-3-phenylpropanoate.
Reduction: Formation of (2S)-2-chloro-3-phenylpropanol.
Oxidation: Formation of nitro or sulfonyl derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-chloro-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of chiral drugs, which are important in the development of medications with specific stereochemistry.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-chloro-3-phenylpropanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Methyl (2S)-2-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Methyl (2S)-2-amino-3-phenylpropanoate: Contains an amino group in place of the chlorine atom.
Methyl (2S)-2-bromo-3-phenylpropanoate: Similar structure with a bromine atom instead of chlorine.
Uniqueness: Methyl (2S)-2-chloro-3-phenylpropanoate is unique due to its specific chiral configuration and the presence of a chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various chiral compounds and pharmaceuticals .
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
methyl (2S)-2-chloro-3-phenylpropanoate |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m0/s1 |
Clave InChI |
DWKOUAHXOPJAHG-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=CC=C1)Cl |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


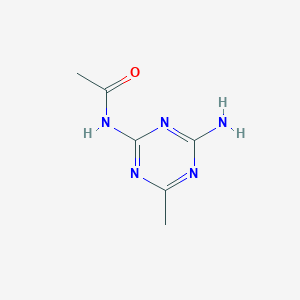
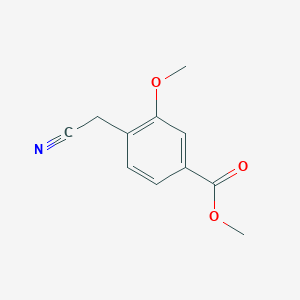

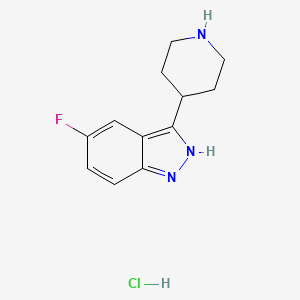
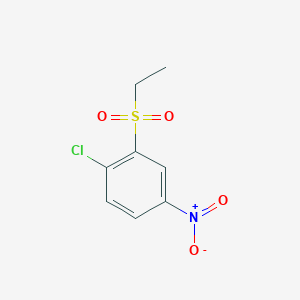
![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)
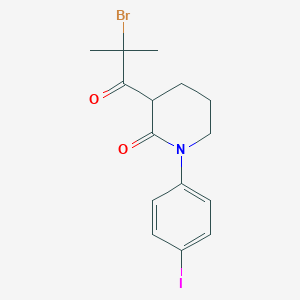

![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
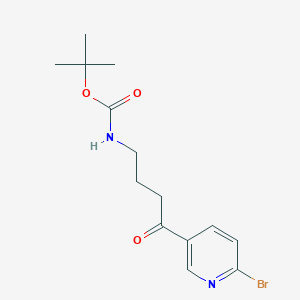

![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)

